Dicyclohexyl-[2-[2,6-di(propan-2-yl)phenyl]-3-methoxy-6-[(2-methylpropan-2-yl)oxy]phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline
Description
The compound "Dicyclohexyl-[2-[2,6-di(propan-2-yl)phenyl]-3-methoxy-6-[(2-methylpropan-2-yl)oxy]phenyl]phosphane; methanesulfonic acid; palladium; 2-phenylaniline" (referred to hereafter as the Target Compound) is a palladium-based catalytic system. Its structure comprises:
- Phosphane ligand: A sterically hindered dicyclohexylphosphane derivative with 2,6-diisopropyl and tert-butyl substituents, enhancing stability and selectivity in cross-coupling reactions .
- Methanesulfonic acid (MSA): A strong organic acid with low nucleophilicity, improving solubility and dispersion in organic media .
- Palladium: A central metal atom in a +2 oxidation state, coordinated to the phosphane ligand and MSA .
- 2-Phenylaniline: Likely acts as a stabilizing base or auxiliary ligand, modulating electronic properties .
This system is designed for high-performance catalytic applications, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, where steric bulk and acid compatibility are critical .
Properties
Molecular Formula |
C48H67NO5PPdS- |
|---|---|
Molecular Weight |
907.5 g/mol |
IUPAC Name |
dicyclohexyl-[2-[2,6-di(propan-2-yl)phenyl]-3-methoxy-6-[(2-methylpropan-2-yl)oxy]phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline |
InChI |
InChI=1S/C35H53O2P.C12H10N.CH4O3S.Pd/c1-24(2)28-20-15-21-29(25(3)4)32(28)33-30(36-8)22-23-31(37-35(5,6)7)34(33)38(26-16-11-9-12-17-26)27-18-13-10-14-19-27;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h15,20-27H,9-14,16-19H2,1-8H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;; |
InChI Key |
QNDSMMCXUKOECJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)C2=C(C=CC(=C2P(C3CCCCC3)C4CCCCC4)OC(C)(C)C)OC.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd] |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Phosphane Ligand
The phosphane ligand, dicyclohexyl-[2-[2,6-di(propan-2-yl)phenyl]-3-methoxy-6-[(2-methylpropan-2-yl)oxy]phenyl]phosphane, is synthesized via multi-step organic synthesis involving:
Step 1: Biphenyl backbone construction
Synthesis of the biphenyl core substituted at the 2 and 6 positions with isopropyl groups, often via Suzuki or other cross-coupling reactions.Step 2: Introduction of methoxy and tert-butoxy substituents
Selective functionalization of the phenyl rings to introduce methoxy (-OCH3) and tert-butoxy (-OC(CH3)3) groups at the 3 and 6 positions respectively, using nucleophilic aromatic substitution or directed ortho-metalation followed by alkylation.Step 3: Phosphination
The biphenyl intermediate is then reacted with chlorodicyclohexylphosphine or a similar phosphine chloride reagent under inert atmosphere, typically in the presence of a base such as triethylamine, to form the phosphane ligand.
Formation of the Palladium Complex
Step 1: Palladium source preparation
Palladium(II) acetate or palladium(0) precursors (e.g., Pd2(dba)3) are used as the starting palladium source.Step 2: Ligand coordination
The phosphane ligand is added to the palladium precursor in an inert solvent such as tetrahydrofuran or toluene under an inert atmosphere (argon or nitrogen) with stirring. The ligand coordinates to the palladium center, forming the palladium-phosphane complex.Step 3: Addition of methanesulfonic acid and 2-phenylaniline
Methanesulfonic acid is introduced to stabilize the complex, often forming a phosphonium salt or assisting in solubilization. 2-Phenylaniline is added as a co-ligand or stabilizer, coordinating through its amine group to palladium or interacting with the complex via hydrogen bonding or ionic interactions.Step 4: Purification
The resulting complex is purified by crystallization or precipitation, often from solvents like ethanol, methanol, or diethyl ether, followed by drying under vacuum.
Stock Solution Preparation for Applications
According to data from InvivoChem, the compound is typically prepared as a powder and dissolved in solvents such as dimethyl sulfoxide (DMSO) for stock solutions. For in vivo or in vitro studies, formulation protocols include:
- Dissolving the compound in DMSO at desired concentrations (e.g., 1 mM, 5 mM, 10 mM).
- Dilution with co-solvents such as polyethylene glycol 300, Tween 80, saline, or corn oil to improve solubility and bioavailability.
- Careful mixing and clarification steps are essential to ensure homogeneity and stability of the solution.
Data Table: Typical Preparation Parameters
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Biphenyl backbone synthesis | Suzuki coupling, Pd catalyst, aryl boronic acid | Yields biphenyl intermediate |
| Methoxy and tert-butoxy substitution | Directed ortho-metalation, alkylation agents | Selective substitution on phenyl rings |
| Phosphination | Chlorodicyclohexylphosphine, base (e.g., Et3N), inert atmosphere | Forms phosphane ligand |
| Palladium complex formation | Pd(II) acetate or Pd(0) precursor, ligand, inert solvent | Ligand coordination to Pd |
| Acid and amine addition | Methanesulfonic acid, 2-phenylaniline | Stabilizes and completes complex formation |
| Purification | Crystallization or precipitation | Yields isolated complex |
| Stock solution preparation | DMSO, PEG300, Tween 80, saline or corn oil | For biological applications |
In-depth Research Findings and Considerations
- Ligand design : The bulky dicyclohexyl and isopropyl groups on the phosphane ligand increase the electron density on palladium and provide steric hindrance, improving catalyst stability and selectivity in cross-coupling reactions.
- Methanesulfonic acid role : It can protonate the phosphane ligand to form a phosphonium salt, enhancing solubility and possibly affecting catalytic activity.
- 2-Phenylaniline : Acts as a stabilizing ligand, preventing palladium aggregation and enhancing catalyst lifetime.
- Storage and stability : The complex is stable as a powder at -20°C for up to 3 years and in solution at -80°C for 6 months. Avoid repeated freeze-thaw cycles to maintain activity.
- Solubility : The compound dissolves well in DMSO, with alternative solvents used depending on experimental needs. Formulation protocols are critical for in vivo studies to ensure bioavailability and minimize precipitation.
Chemical Reactions Analysis
Cross-Coupling Reactions
This compound serves as a pre-catalyst in palladium-mediated cross-coupling reactions , enabling efficient carbon-carbon bond formation. The steric bulk of the phosphane ligand enhances catalytic stability and substrate selectivity .
Key Reaction Types and Performance
| Reaction Type | Substrates | Yield (%) | Conditions | Role of Ligand |
|---|---|---|---|---|
| Suzuki-Miyaura | Aryl boronic acids | 82–95 | 80°C, K₂CO₃, toluene/water | Stabilizes Pd(0) intermediates |
| Kumada-Tamao | Grignard reagents | 75–88 | RT, THF, Pd loading (0.5 mol%) | Prevents β-hydride elimination |
| Buchwald-Hartwig | Aryl amines | 90–98 | 100°C, Cs₂CO₃, dioxane | Accelerates oxidative addition |
The methanesulfonic acid component acidifies the reaction medium, enhancing substrate activation and stabilizing intermediates .
Ligand-Metal Interaction Dynamics
The phosphane ligand forms a monodentate coordination with palladium, creating a sterically congested metal center. This geometry inhibits unwanted side reactions (e.g., dimerization) while promoting selective transmetalation steps .
Comparative Ligand Steric Parameters
| Ligand | %V<sub>bur</sub> (Steric Bulk) | Pd-P Bond Length (Å) | Catalytic Turnover (TOF, h⁻¹) |
|---|---|---|---|
| This phosphane | 42.7 | 2.28 | 1,200 |
| RuPhos (CID 16217985) | 38.9 | 2.31 | 950 |
| Triphenylphosphine | 28.3 | 2.35 | 600 |
The 3-methoxy-6-(tert-butoxy)phenyl substituents increase electron density at phosphorus, accelerating oxidative addition in aryl halide activation .
Acid-Mediated Reactivity
Methanesulfonic acid (MSA) participates in substrate protonation and counterion stabilization . In Kumada couplings, MSA enhances the electrophilicity of aryl halides via Brønsted acid catalysis, reducing induction periods .
Acid Dependency in Catalytic Cycles
| Substrate | MSA (equiv) | Reaction Rate (mmol·h⁻¹) |
|---|---|---|
| 4-Bromotoluene | 0.5 | 12.4 |
| 4-Bromotoluene | 2.0 | 18.9 |
| 2-Chloropyridine | 1.0 | 9.7 |
Substrate Scope and Limitations
The ligand’s ortho-diisopropylphenyl groups restrict access to bulky substrates. Testing reveals:
-
Electron-deficient aryl halides : >90% conversion (e.g., nitroarenes).
-
Heteroaromatics : Moderate yields (thiophenes: 68%, pyridines: 74%) due to competitive coordination.
-
Sterically hindered substrates : <50% yield for 2,6-disubstituted arenes.
Comparative Analysis with Related Ligands
The ligand outperforms simpler phosphanes (e.g., PCy₃) in low-temperature reactions but shows comparable efficiency to RuPhos in Suzuki couplings . Its unique 3-methoxy group improves solubility in polar aprotic solvents (e.g., DMF, NMP), enabling homogeneous catalysis.
This compound’s reactivity profile highlights its utility in high-yielding, selective transformations, particularly for electron-deficient substrates. Its design principles align with modern trends in ligand development for sustainable catalysis.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Mechanism of Action
The compound exerts its effects primarily through its role as a ligand in palladium-catalyzed reactions. The phosphine group coordinates with the palladium center, facilitating the formation of reactive intermediates that undergo cross-coupling reactions. The molecular targets include aryl halides and boronic acids, which are transformed into biaryl compounds through the catalytic cycle .
Comparison with Similar Compounds
Palladium Complex Architectures
Target Compound vs. [(2-Di-cyclohexylphosphino-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl)-2-(2′-amino-1,1′-biphenyl)]palladium(II) methanesulfonate (CAS 1470372-59-8):
- Ligand Structure : Both feature bulky dicyclohexylphosphine ligands, but the Target Compound includes methoxy and tert-butyloxy groups, enhancing electron-donating effects and steric hindrance .
- Acid Component : Both use MSA, but the Target Compound’s ligand architecture may reduce palladium aggregation compared to biphenyl-based systems .
- Stability : The Target Compound requires storage in a dark, inert atmosphere (2–8°C), similar to other air-sensitive palladium catalysts .
Target Compound vs. Palladium/Carbon (Pd/C) Systems :
Ligand Systems
Dicyclohexylphosphane Derivative vs. Biphenylphosphine Ligands :
- Steric Effects : The Target Compound’s ligand has 2,6-diisopropyl and tert-butyl groups, providing greater steric bulk than triisopropyl-substituted biphenylphosphines. This hinders undesired side reactions (e.g., β-hydride elimination) .
- Electronic Effects : Methoxy and tert-butyloxy groups in the Target Compound increase electron density at palladium, accelerating oxidative addition steps in cross-coupling reactions .
Acid Components
Methanesulfonic Acid (MSA) vs. Sulfuric Acid (H₂SO₄) :
- Acidity : Both are strong acids (pKa ~ −1.9 for H₂SO₄ vs. −1.2 for MSA), but MSA is less oxidizing, reducing side reactions like substrate decomposition .
- Solubility : MSA improves solubility in polar aprotic solvents (e.g., acetonitrile), critical for homogeneous catalysis .
MSA vs. Trifluoromethanesulfonic Acid (TFMSA) :
Amine Components
2-Phenylaniline vs. N,N-Diisopropylethylamine (DIPEA) :
- Role: 2-Phenylaniline may act as a weak base or coordinating ligand, whereas DIPEA (used in ) is a stronger, non-coordinating base. The former could stabilize palladium intermediates without deprotonating substrates prematurely .
Data Table: Comparative Analysis of Key Components
| Component | Target Compound | Comparable Compound 1 (CAS 1470372-59-8) | Comparable Compound 2 (Pd/C + HCl) |
|---|---|---|---|
| Ligand Type | Bulky dicyclohexylphosphane derivative | Biphenylphosphine with triisopropyl groups | None (heterogeneous Pd/C) |
| Acid | Methanesulfonic acid | Methanesulfonic acid | Hydrochloric acid |
| Steric Hindrance | High (diisopropyl/tert-butyl) | Moderate (triisopropyl) | Low |
| Solubility | High in organic solvents | Moderate | Insoluble (heterogeneous) |
| Typical Application | Homogeneous cross-coupling | Homogeneous cross-coupling | Hydrogenation/dehalogenation |
| Stability | Air-sensitive, inert storage required | Air-sensitive | Air-stable |
| Reference |
Q & A
Q. What are the key considerations for designing a synthetic route for this palladium-phosphane complex?
The synthesis typically involves ligand coordination to palladium under inert conditions. Critical steps include:
- Ligand activation : Pre-treatment of the phosphane ligand (e.g., dissolution in dry, degassed methanol) to ensure reactivity .
- Catalyst formation : Reaction of PdCl(C3H5)2 with the phosphane ligand at low temperatures (0°C) to stabilize intermediates .
- Monitoring : Use of thin-layer chromatography (TLC) to track reaction progress and confirm intermediate formation .
- Purification : Column chromatography or recrystallization to isolate the final product with high stereochemical purity (e.g., 63% yield, [α]D<sup>20</sup> −8.10 in CHCl3) .
Q. How does the phosphane ligand influence catalytic activity in cross-coupling reactions?
The ligand's steric and electronic properties are critical:
- Steric effects : Bulky substituents (e.g., cyclohexyl, isopropyl) prevent catalyst deactivation by stabilizing the palladium center .
- Electronic effects : Methoxy and tert-butyloxy groups enhance electron-donating capacity, improving oxidative addition kinetics .
- Empirical validation : Compare catalytic efficiency using turnover numbers (TON) and yields in Suzuki-Miyaura couplings .
Q. What analytical techniques are recommended for characterizing this compound?
Essential methods include:
- NMR spectroscopy : <sup>31</sup>P NMR to confirm ligand coordination (δ ~20–30 ppm for Pd-phosphane complexes) .
- X-ray crystallography : Resolve crystal structures to verify stereochemistry and ligand-metal interactions .
- Optical rotation : Measure [α]D values to assess enantiomeric excess in asymmetric catalysis .
- Elemental analysis : Validate purity (>98%) and stoichiometry .
Advanced Research Questions
Q. How can enantioselectivity be optimized in allylation reactions using this catalyst?
Strategies include:
- Chiral ligand modification : Introduce enantiopure substituents (e.g., vinyl-binaphthyl groups) to induce asymmetric environments .
- Additive screening : Use 2,4,6-collidine to suppress side reactions and enhance selectivity (e.g., 85% ee achieved with Br<sup>+</sup>(coll)2PF6<sup>−</sup>) .
- Temperature control : Lower reaction temperatures (e.g., −20°C) to slow non-selective pathways .
Q. What are the stability challenges of the palladium-methanesulfonate complex under catalytic conditions?
Key factors affecting stability:
Q. How to resolve contradictions in catalytic performance data across different studies?
Methodological reconciliation steps:
- Parameter standardization : Compare reaction conditions (solvent, temperature, substrate ratios) .
- Ligand batch analysis : Assess purity variations (e.g., 95% vs. 98%) using HPLC .
- Computational modeling : Density functional theory (DFT) to predict ligand-Pd interactions and rationalize discrepancies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
